
SubstanceP,9-(N-methylglycine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .
化学反応の分析
Types of Reactions:
Oxidation: N-methylglycine can undergo oxidation to form glycine and formaldehyde.
Reduction: It can be reduced to form N-methylglycine derivatives.
Substitution: N-methylglycine can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Glycine and formaldehyde.
Reduction: Various N-methylglycine derivatives.
Substitution: Substituted glycine derivatives.
科学的研究の応用
Chemistry: N-methylglycine is used as a building block for the synthesis of peptide-based drugs and other bioactive compounds .
Biology: It acts as a co-agonist at the glycine binding site of NMDA receptors, potentiating their function and playing a role in neurotransmission .
Medicine: N-methylglycine has been studied for its potential therapeutic effects in conditions such as schizophrenia and metabolic disorders .
Industry: It is used in the production of detergents and as a stabilizer in various industrial processes .
作用機序
N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .
類似化合物との比較
Glycine: A simple amino acid that serves as a neurotransmitter and a precursor for various biomolecules.
N,N-dimethylglycine: Another derivative of glycine with similar metabolic roles.
Uniqueness: N-methylglycine is unique in its ability to act as a co-agonist at NMDA receptors, a property not shared by glycine or N,N-dimethylglycine. This makes it particularly valuable in neurological research and potential therapeutic applications .
特性
分子式 |
C64H100N18O13S |
|---|---|
分子量 |
1361.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChIキー |
CMARLNZAQITWSL-SARDKLJWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



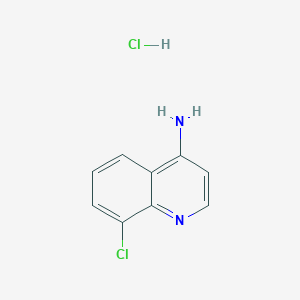
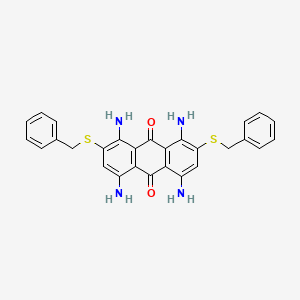
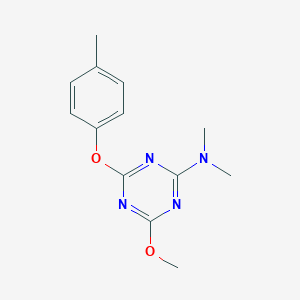
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
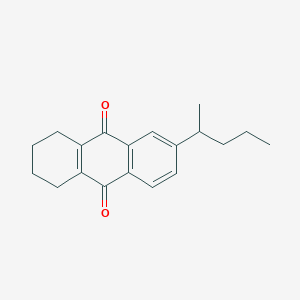
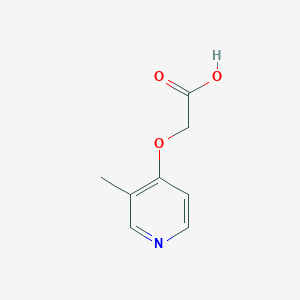
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


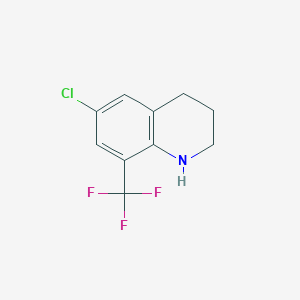
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
